molecular formula C8H10N2O B1266964 n-(3-Methylpyridin-2-yl)acetamide CAS No. 7463-30-1

n-(3-Methylpyridin-2-yl)acetamide

Cat. No. B1266964
CAS RN: 7463-30-1
M. Wt: 150.18 g/mol
InChI Key: KPDRHCWAIOOQDT-UHFFFAOYSA-N
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Description

N-(3-Methylpyridin-2-yl)acetamide is a compound with notable chemical and physical properties that make it a subject of interest in various chemical and pharmacological research areas. Its structure and functionality derive from the pyridine ring, which is modified with a methyl group and an acetamide moiety, contributing to its unique reactivity and potential as a precursor for further chemical transformations.

Synthesis Analysis

The synthesis of N-(3-Methylpyridin-2-yl)acetamide and its derivatives involves several steps, including acetylation and amidification processes. These processes are crucial for attaching the acetamide group to the pyridine ring, with specific conditions tailored to achieve high yields and desired purity. The synthesis routes often employ protective agents and catalysts to direct the reaction pathways efficiently (Asath et al., 2016).

Molecular Structure Analysis

The molecular structure of N-(3-Methylpyridin-2-yl)acetamide has been studied using techniques such as electron diffraction and density functional theory (DFT). These studies reveal the optimized structural parameters, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions. The vibrational frequencies and molecular electrostatic potential surfaces have also been calculated, providing insights into the molecule's stability and reactivity (Kimura & Aoki, 1953).

Chemical Reactions and Properties

N-(3-Methylpyridin-2-yl)acetamide undergoes various chemical reactions, demonstrating its versatility as a reagent. These reactions include interactions with different chemical agents, leading to the formation of new compounds with potential biological activities. The compound's reactivity is significantly influenced by its molecular structure, particularly the electron-donating and withdrawing properties of the substituents on the pyridine ring (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of N-(3-Methylpyridin-2-yl)acetamide, such as melting and boiling points, solubility in various solvents, and crystalline structure, are essential for its application in synthesis and formulation processes. Electron diffraction studies have provided valuable data on the molecular geometry in the gas phase, complementing the information obtained from X-ray diffraction studies in the solid state (Kitano & Kuchitsu, 1973).

Chemical Properties Analysis

The chemical properties of N-(3-Methylpyridin-2-yl)acetamide, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and its behavior in various chemical environments, are critical for its functional applications. Studies have explored its potential as a ligand in coordination chemistry, revealing its ability to form stable complexes with metals, which could be leveraged in catalysis and material science (Smolentsev, 2017).

Scientific Research Applications

Complex Formation in Coordination Chemistry

Functionalized acid amides, such as N-(3-Methylpyridin-2-yl)acetamide derivatives, are noted for their strong chelating properties. Research by Smolentsev (2017) highlighted their use in forming copper(II) complexes. These complexes are significant in understanding steric effects in coordination chemistry, particularly how methyl groups on the pyridine ring influence coordination geometry around copper ions. This has implications in fields like environmental chemistry and medicine where understanding complex formation is crucial (Smolentsev, 2017).

Oxidation Reactivity

Pailloux et al. (2007) explored the chemical oxidation of N-(3-Methylpyridin-2-yl)acetamide derivatives, analyzing the reactivity channels during the oxidation process. Their findings are essential for understanding the behavior of these compounds under oxidative conditions, which is relevant in the development of new synthetic methodologies and for applications in organic synthesis (Pailloux et al., 2007).

Synthesis of Heterocyclic Compounds

Kobayashi et al. (2007) demonstrated the use of derivatives of N-(3-Methylpyridin-2-yl)acetamide in synthesizing pyrido[2,3-d]pyrimidin-4(1H)-ylidene acetamide derivatives. Such derivatives are integral in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals (Kobayashi et al., 2007).

Molecular Docking and Density Functional Theory Studies

A study by Asath et al. (2016) utilized N-(5-Aminopyridin-2-yl)acetamide, a related compound, for conformational analysis and molecular docking. This research is indicative of the potential use of N-(3-Methylpyridin-2-yl)acetamide in bioactivity studies, particularly in understanding antidiabetic properties and in silico drug design (Asath et al., 2016).

Synthesis of Nicotine Insecticides

In the field of agrochemistry, Sang et al. (2020) described the use of 3-Methylpyridine-N-oxide, an intermediate in synthesizing nicotine insecticides. This research shows the applicability of N-(3-Methylpyridin-2-yl)acetamide derivatives in the development of safer and more efficient production processes for key agricultural chemicals (Sang et al., 2020).

Synthesis of Anticancer Agents

Evren et al. (2019) synthesized derivatives of N-(3-Methylpyridin-2-yl)acetamide for the evaluation of their anticancer activity. This research highlights the potential use of these compounds in developing new therapeutics for cancer treatment (Evren et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315-H319 . Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if exposed or concerned .

Future Directions

While specific future directions for “n-(3-Methylpyridin-2-yl)acetamide” are not available, similar compounds have been studied for their potential in treating conditions like ALS .

properties

IUPAC Name

N-(3-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-4-3-5-9-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDRHCWAIOOQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296244
Record name n-(3-methylpyridin-2-yl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Methylpyridin-2-yl)acetamide

CAS RN

7463-30-1
Record name 7463-30-1
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Record name 7463-30-1
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-methylpyridin-2-yl)acetamide
Source EPA DSSTox
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Record name 2-Acetamido-3-methylpyridine
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Synthesis routes and methods

Procedure details

2-methyl-7-azaindole was prepared in two steps. First, 2-amino-3-picoline was reacted with acetyl chloride in toluene in the presence of pyridine to produce 2-acetamido-3-picoline in 65% yield. Second, pyrolysis of 2-acetamido-3-picoline in N-methylaniline in the presence of NaH at 280° C. was performed to produce 2-methyl-7-azaindole (FIG. 18) in 23% yield. This compound was characterized by NMR spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Karlsson, CM Morgillo, A Deplano, G Smaldone… - PLoS …, 2015 - journals.plos.org
Background Combined fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) inhibition is a promising approach for pain-relief. The Flu-AM1 and Ibu-AM5 derivatives of …
Number of citations: 18 journals.plos.org
AM Bhatt, S Deshmukh, A Boda, RS Chauhan… - Journal of Molecular …, 2022 - Elsevier
Two different chloroacetamides viz 2-chloro-N-methyl-N-phenylacetamide (MACA) and 2-chloro-N-(3-methylpyridin-2-yl)acetamide (AMPCA) have been synthesized and applied for the …
Number of citations: 1 www.sciencedirect.com
PJ Manley, MT Bilodeau - Organic Letters, 2002 - ACS Publications
A mild, practical, one-pot method for the generation of imidoyl chlorides and their subsequent in situ reaction with pyridine-1-oxides is described. The imidoyl chlorides were formed from …
Number of citations: 78 pubs.acs.org
S Deshmukh, AM Bhatt, A Boda, RS Chauhan… - Journal of Molecular …, 2023 - Elsevier
2-chloro-N-methyl-N-phenylacetamide (L1) and 2-chloro-N-(3-methylpyridin-2-yl)acetamide (L2) have been explored for the efficient separation of tetravalent thorium ion (Th 4+ ) from …
Number of citations: 1 www.sciencedirect.com
C Lv, R Zhao, X Wang, D Liu, T Muschin… - The Journal of …, 2023 - ACS Publications
Here, we demonstrate that α-C–H and C–N bonds of unactivated secondary amides can be activated simultaneously by the copper catalyst to synthesize α-ketoamides or α-ketoesters …
Number of citations: 3 pubs.acs.org
N Dastbaravardeh, K Kirchner… - The Journal of …, 2013 - ACS Publications
A highly efficient direct arylation process of benzylic amines with arylboronates was developed that employs Ru catalysis. The arylation takes place with greatest efficiency at the …
Number of citations: 61 pubs.acs.org
J Sun, Q Tan, W Yang, B Liu… - Advanced Synthesis & …, 2014 - Wiley Online Library
An efficient copper‐catalyzed tandem aerobic oxidative annulation and carbon‐carbon bond cleavage reaction was developed from easily accessible arylacetamides, which provides a …
Number of citations: 58 onlinelibrary.wiley.com
B Cheng, J Wei, B Zu, J Zhao, T Wang… - The Journal of …, 2017 - ACS Publications
A chemoselective N-arylation reaction of 2-aminopyridine derivatives with arynes in good to excellent yields has been described. The N-arylation products could be further applied to …
Number of citations: 18 pubs.acs.org

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